molecular formula C20H21F3O2 B14944890 2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione

2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione

Cat. No.: B14944890
M. Wt: 350.4 g/mol
InChI Key: PTPGUPXRGOETLV-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione is a synthetic organic compound characterized by the presence of an adamantyl group, a trifluoromethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21F3O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-(1-adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione

InChI

InChI=1S/C20H21F3O2/c21-20(22,23)18(25)16(17(24)15-4-2-1-3-5-15)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14,16H,6-11H2

InChI Key

PTPGUPXRGOETLV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)C4=CC=CC=C4)C(=O)C(F)(F)F

Origin of Product

United States

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